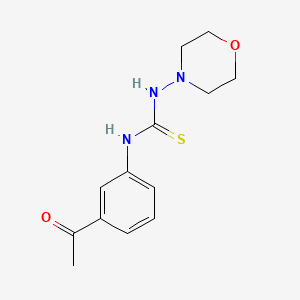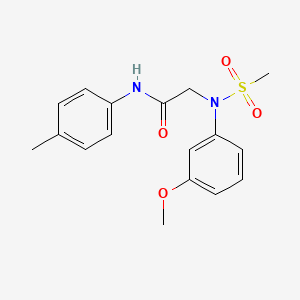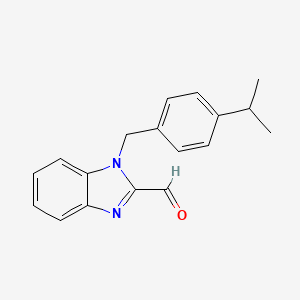![molecular formula C14H12ClNO4 B5861139 {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol, also known as CNB-001, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CNB-001 is a small molecule that has been shown to exhibit neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exerts its neuroprotective effects through various mechanisms of action. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol also inhibits the activity of various enzymes involved in the production of reactive oxygen species, which can cause damage to neurons.
Biochemical and Physiological Effects
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, as well as promote neuronal survival and regeneration. {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has also been shown to improve cognitive function and memory in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one limitation of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol. One area of interest is the potential use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of traumatic brain injury, which is a major cause of disability and death worldwide. Other potential future directions include the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease, as well as the development of new formulations of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol to improve its solubility and bioavailability.
Conclusion
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol is a promising candidate for the treatment of various neurological disorders due to its neuroprotective properties. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits a range of biochemical and physiological effects, and has the potential to improve cognitive function and memory. While there are limitations to the use of {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol in certain experimental settings, there are several potential future directions for research on this compound.
Méthodes De Synthèse
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis typically involves the use of a palladium-catalyzed coupling reaction to form the key intermediate, which is then subjected to further reactions to yield the final product.
Applications De Recherche Scientifique
{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that {3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol exhibits neuroprotective properties by reducing oxidative stress and inflammation, as well as promoting neuronal survival and regeneration.
Propriétés
IUPAC Name |
[3-chloro-4-[(4-nitrophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4/c15-13-7-11(8-17)3-6-14(13)20-9-10-1-4-12(5-2-10)16(18)19/h1-7,17H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEMQJCFKBZZAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)CO)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{[5-(4-iodophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5861069.png)
![5-(4-morpholinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5861089.png)
![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-dichloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5861100.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5861101.png)

![2-{[2-chloro-5-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5861126.png)

![1-{[3-(1-piperidinyl)-1-benzofuran-2-yl]carbonyl}piperidine](/img/structure/B5861143.png)

![1-[(4-methoxy-1-naphthyl)carbonothioyl]pyrrolidine](/img/structure/B5861157.png)
![5,7-dimethyl-2-(5-nitro-2-furyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5861171.png)